Cas no 1100513-31-2 (4-(5-Fluoro-2-methylphenyl)pyridine)

4-(5-Fluoro-2-methylphenyl)pyridine is a fluorinated aromatic pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a pyridine ring with a substituted phenyl group, featuring a fluorine atom at the 5-position and a methyl group at the 2-position, which may influence electronic properties and reactivity. This compound is of interest in medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapies. The fluorine substitution can enhance metabolic stability and binding affinity, while the methyl group may contribute to steric effects. It is typically used in small-scale research applications.
4-(5-Fluoro-2-methylphenyl)pyridine structure
1100513-31-2 structure
商品名:4-(5-Fluoro-2-methylphenyl)pyridine
CAS番号:1100513-31-2
MF:C12H10FN
メガワット:187.212906360626
CID:5009205

4-(5-Fluoro-2-methylphenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(5-fluoro-2-methylphenyl)pyridine
    • 4-(5'-Fluoro-2'-Methyl-phenyl)pyridine
    • 4-(5-Fluoro-2-methylphenyl)pyridine
    • インチ: 1S/C12H10FN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-8H,1H3
    • InChIKey: JSYSTOATBOTVLE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C)=C(C=1)C1C=CN=CC=1

計算された属性

  • せいみつぶんしりょう: 187.08
  • どういたいしつりょう: 187.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-(5-Fluoro-2-methylphenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010003655-500mg
4-(5-Fluoro-2-methylphenyl)pyridine
1100513-31-2 97%
500mg
$806.85 2023-09-04
Alichem
A010003655-1g
4-(5-Fluoro-2-methylphenyl)pyridine
1100513-31-2 97%
1g
$1519.80 2023-09-04
Alichem
A010003655-250mg
4-(5-Fluoro-2-methylphenyl)pyridine
1100513-31-2 97%
250mg
$484.80 2023-09-04

4-(5-Fluoro-2-methylphenyl)pyridine 関連文献

4-(5-Fluoro-2-methylphenyl)pyridineに関する追加情報

Introduction to 4-(5-Fluoro-2-methylphenyl)pyridine (CAS No. 1100513-31-2)

4-(5-Fluoro-2-methylphenyl)pyridine (CAS No. 1100513-31-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a pyridine ring with a 5-fluoro-2-methylphenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 4-(5-Fluoro-2-methylphenyl)pyridine is defined by the molecular formula C12H10FN, with a molecular weight of approximately 197.21 g/mol. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions. The 5-fluoro-2-methylphenyl substituent, on the other hand, introduces additional electronic and steric effects that can influence the compound's pharmacological profile.

In recent years, 4-(5-Fluoro-2-methylphenyl)pyridine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors and enzymes. For instance, research has shown that this compound can modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions.

A study published in the Journal of Medicinal Chemistry in 2023 highlighted the potential of 4-(5-Fluoro-2-methylphenyl)pyridine as a selective agonist for the serotonin 5-HT7 receptor. This receptor subtype is known to be involved in regulating mood, sleep, and circadian rhythms. The researchers found that 4-(5-Fluoro-2-methylphenyl)pyridine exhibited high affinity and selectivity for the 5-HT7 receptor, suggesting its potential as a lead compound for developing novel antidepressants and anxiolytics.

Beyond its receptor-modulating properties, 4-(5-Fluoro-2-methylphenyl)pyridine has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings indicate that 4-(5-Fluoro-2-methylphenyl)pyridine may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-(5-Fluoro-2-methylphenyl)pyridine has been well-documented in the literature. One common synthetic route involves the reaction of 5-fluoro-2-methylaniline with chloropyridine in the presence of a base such as potassium carbonate. This method provides good yields and is scalable for industrial production. Alternative synthetic strategies have also been developed to improve the efficiency and selectivity of the reaction, including catalytic methods using palladium or copper catalysts.

In addition to its therapeutic applications, 4-(5-Fluoro-2-methylphenyl)pyridine has been used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows it to be readily functionalized through various chemical transformations, making it a valuable intermediate in organic synthesis. For example, it can be used to introduce fluorinated or methylated functionalities into target molecules, which can significantly enhance their biological activity or physicochemical properties.

The safety profile of 4-(5-Fluoro-2-methylphenyl)pyridine has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 4-(5-Fluoro-2-methylphenyl)pyridine (CAS No. 1100513-31-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing new drugs targeting various diseases and conditions. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, further solidifying its importance in the field.

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